molecular formula C₁₇H₂₀D₄N₈O₇S B1146818 S-[2-(N7-Guanyl)ethyl]glutathione-d4 CAS No. 220317-14-6

S-[2-(N7-Guanyl)ethyl]glutathione-d4

Cat. No.: B1146818
CAS No.: 220317-14-6
M. Wt: 488.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

S-[2-(N7-Guanyl)ethyl]glutathione-d4 is a labeled analogue of S-[2-(N7-Guanyl)ethyl]glutathione. It is a biochemical compound used primarily in proteomics research. The compound is characterized by its molecular formula C17H20D4N8O7S and a molecular weight of 488.51 . This compound is particularly useful in studies involving stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves the incorporation of deuterium atoms into the moleculeThe reaction conditions often involve the use of solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as chromatography to isolate the desired product. The final product is then subjected to quality control measures to confirm its chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

S-[2-(N7-Guanyl)ethyl]glutathione-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized glutathione derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

S-[2-(N7-Guanyl)ethyl]glutathione-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes involved in metabolic processes. It can also form adducts with DNA, which can be used as biomarkers for exposure to environmental carcinogens.

Comparison with Similar Compounds

S-[2-(N7-Guanyl)ethyl]glutathione-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:

The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)-1,1,2,2-tetradeuterioethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9+/m0/s1/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBANDXHJRVCNU-VBZNVYHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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